3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole is a chemical compound with the molecular formula C12H11IN2O2S It is a pyrazole derivative, characterized by the presence of a cyclopropyl group, an iodophenyl group, and a sulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Iodination: The final step involves the iodination of the phenyl ring using an iodinating agent such as iodine monochloride or N-iodosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the pyrazole ring.
Coupling reactions: The iodophenyl group can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The iodophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-1-[(4-bromophenyl)sulfonyl]-1H-pyrazole
- 3-cyclopropyl-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
- 3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
Uniqueness
3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions such as iodination and cross-coupling. The cyclopropyl group adds to the compound’s rigidity and steric properties, influencing its reactivity and interaction with biological targets. The sulfonyl group enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-cyclopropyl-1-(4-iodophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGXRYWNIICNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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